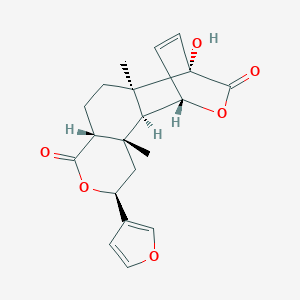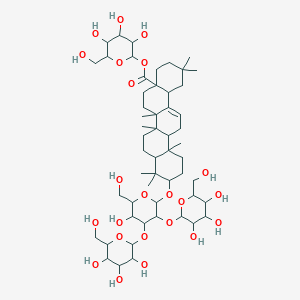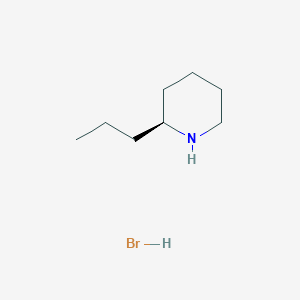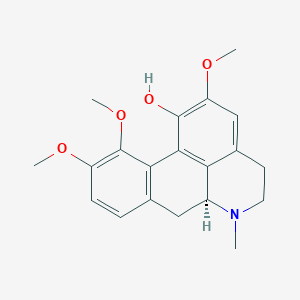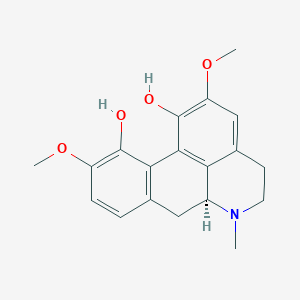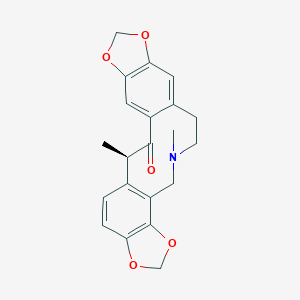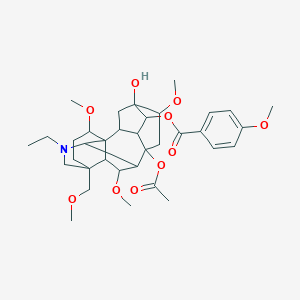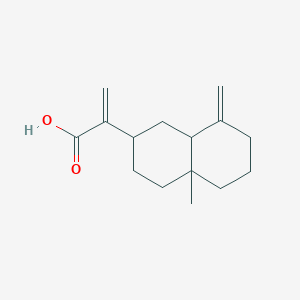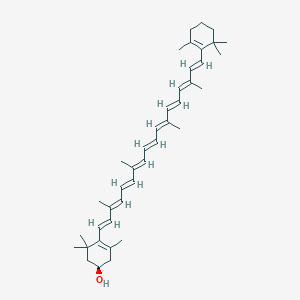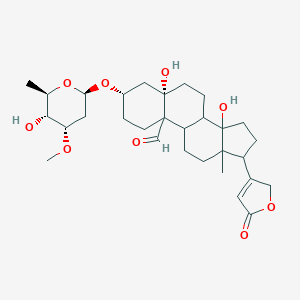
シマリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
サイマリンは主に、心臓筋の収縮力を強化する効果を持つため、抗不整脈薬および強心薬として使用されます .
2. 製法
合成経路と反応条件: サイマリンは、前述の植物から一連の抽出および精製プロセスによって抽出することができます。 抽出は通常、エタノールまたはメタノールなどの溶媒を使用して、植物材料からグリコシドを分離することを含みます .
工業生産方法: サイマリンの工業生産は、植物源からの大規模抽出と、クロマトグラフィーなどの技術を使用した精製を含みます。 精製された化合物はその後、結晶化されて純粋な形のサイマリンが得られます .
科学的研究の応用
Cymarine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycoside reactions and properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating heart conditions and arrhythmias.
Industry: Utilized in the development of cardiotonic drugs and other pharmaceutical applications
作用機序
サイマリンは、ナトリウム-カリウムATPアーゼ酵素を阻害することによって作用し、細胞内ナトリウムレベルの上昇につながります。これは、細胞内カルシウムレベルの上昇を引き起こし、心臓筋の収縮力を強化します。 分子標的は、ナトリウム-カリウムATPアーゼ酵素と関連するシグナル伝達経路を含みます .
類似の化合物:
ジギトキシン: 類似の強心効果を持つ別の強心性グリコシド。
オウバイン: ナトリウム-カリウムATPアーゼの強力な阻害で知られています。
ジゴキシン: 心不全や不整脈の治療に広く使用されています.
独自性: サイマリンは、特定の植物源と、他の強心性グリコシドとは異なる薬理学的効果のプロファイルを可能にする独自の化学構造により、独自性を持っています .
生化学分析
Biochemical Properties
Cymarin interacts with various enzymes, proteins, and other biomoleculesAs a cardiac glycoside, it is known to interact with the sodium-potassium pump (Na+/K+ ATPase) in heart cells, which is crucial for the heart’s electrical activity .
Cellular Effects
Cymarin has been shown to have antitumor activity against breast cancer and pancreatic cancer . It inhibits the proliferation of cancer cells and downregulates certain proteins involved in cancer progression
Molecular Mechanism
As a cardiac glycoside, it is known to inhibit the Na+/K+ ATPase pump, which leads to an increase in intracellular calcium levels, enhancing cardiac contractility
準備方法
Synthetic Routes and Reaction Conditions: Cymarine can be extracted from the aforementioned plants through a series of extraction and purification processes. The extraction typically involves the use of solvents such as ethanol or methanol to isolate the glycosides from the plant material .
Industrial Production Methods: Industrial production of cymarine involves large-scale extraction from plant sources, followed by purification using techniques such as chromatography. The purified compound is then crystallized to obtain cymarine in its pure form .
化学反応の分析
反応の種類: サイマリンは、以下を含む様々な化学反応を起こします。
酸化: サイマリンは、酸化されて異なる誘導体を生成できます。
還元: 還元反応はグリコシド構造を修飾できます。
置換: 置換反応は、分子の様々な位置で起こります.
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの試薬は、制御された条件下で使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムは、一般的な還元剤です。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は異なる酸化誘導体の形成につながる可能性がありますが、還元はサイマリンの還元形を生み出す可能性があります .
4. 科学研究への応用
サイマリンは、広範囲にわたる科学研究の応用を持ちます。
化学: グリコシド反応と性質を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスとシグナル伝達経路への影響について調査されています。
医学: 心臓病や不整脈の治療における潜在的な治療効果について検討されています。
類似化合物との比較
Digitoxin: Another cardiac glycoside with similar cardiotonic effects.
Ouabain: Known for its potent inhibition of sodium-potassium ATPase.
Digoxin: Widely used in the treatment of heart failure and arrhythmias.
Uniqueness: Cymarine is unique due to its specific plant sources and its distinct chemical structure, which provides a different profile of pharmacological effects compared to other cardiac glycosides .
特性
CAS番号 |
508-77-0 |
|---|---|
分子式 |
C30H44O9 |
分子量 |
548.7 g/mol |
IUPAC名 |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17?,19-,20+,21-,22+,23?,25?,26?,27+,28-,29-,30-/m0/s1 |
InChIキー |
XQCGNURMLWFQJR-CISXATDNSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |
異性体SMILES |
CC1C(C(CC(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |
正規SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |
| 508-77-0 | |
ピクトグラム |
Acute Toxic; Health Hazard |
同義語 |
Cymarin Cymarine h Strophanthin h-Strophanthin k Strophanthin alpha k-Strophanthin-alpha Strophantisel Tsimarin Zimarin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


